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molecular formula C11H23N3 B1462912 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine CAS No. 930604-01-6

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine

Cat. No. B1462912
M. Wt: 197.32 g/mol
InChI Key: GOMVBWWQDZOVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897603B2

Procedure details

A suspension of 0.99 g (3.27 mmol) 1-(1-benzyl-4-methyl-piperidin-4-yl)-4-methyl-piperazine and 200 mg 10% Pd/C in 25 mL MeOH was hydrogenated at 50° C. and 50 psi hydrogen pressure for 2 h. To complete the reaction a further 200 mg catalyst were added and the reaction mixture was hydrogenated for a further 22 h at 60° C. and 50 psi hydrogen pressure. The catalyst was filtered off and the filtrate evaporated to dryness. The product was reacted further without purification.
Name
1-(1-benzyl-4-methyl-piperidin-4-yl)-4-methyl-piperazine
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
200 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([N:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)([CH3:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[CH3:21][N:18]1[CH2:19][CH2:20][N:15]([C:11]2([CH3:14])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH2:16][CH2:17]1

Inputs

Step One
Name
1-(1-benzyl-4-methyl-piperidin-4-yl)-4-methyl-piperazine
Quantity
0.99 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C)N1CCN(CC1)C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
catalyst
Quantity
200 mg
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50° C.
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was reacted further without purification

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
CN1CCN(CC1)C1(CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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